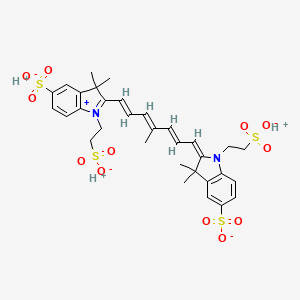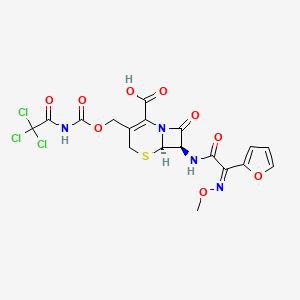
N-(2,2,2-Trichloroacetyl)cefuroxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloroacetyl)cefuroxime is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by the presence of a trichloroacetyl group attached to the cefuroxime molecule. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroacetyl)cefuroxime typically involves the acylation of cefuroxime with trichloroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the cefuroxime molecule. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloroacetyl)cefuroxime undergoes various chemical reactions, including:
Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of cefuroxime.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cephalosporin ring.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate reaction conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.
Major Products Formed
Hydrolysis: Cefuroxime.
Oxidation: Oxidized derivatives of cefuroxime.
Substitution: Various acylated derivatives of cefuroxime.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloroacetyl)cefuroxime has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cephalosporin derivatives and their interactions with various reagents.
Biology: Investigated for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Explored for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the synthesis of other cephalosporin derivatives and as a reference standard in quality control laboratories
Mecanismo De Acción
N-(2,2,2-Trichloroacetyl)cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The trichloroacetyl group enhances the stability and potency of the compound against beta-lactamase-producing bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Cefuroxime: The parent compound, a second-generation cephalosporin with broad-spectrum antibacterial activity.
Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Uniqueness
N-(2,2,2-Trichloroacetyl)cefuroxime is unique due to the presence of the trichloroacetyl group, which enhances its stability and resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing bacteria, which are often resistant to other cephalosporins .
Propiedades
Número CAS |
76598-06-6 |
|---|---|
Fórmula molecular |
C18H15Cl3N4O9S |
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |
Clave InChI |
BGPGYDOAMAGXIO-DRGRTGIUSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
SMILES isomérico |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
SMILES canónico |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Sinónimos |
[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-BROMO-2-PHENYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
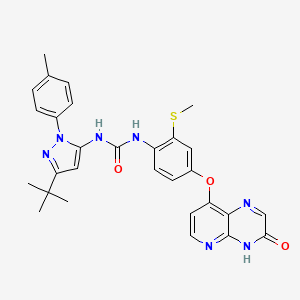
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
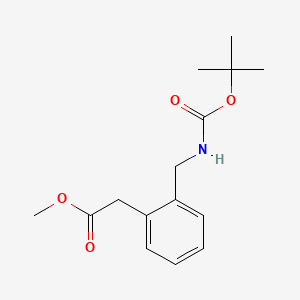
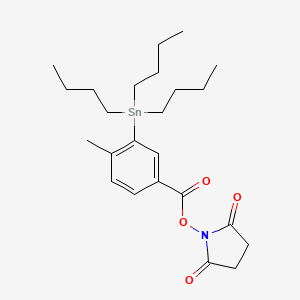
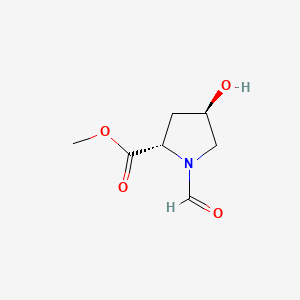

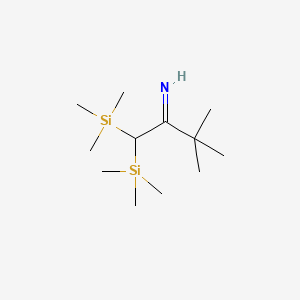

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)
